5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Vue d'ensemble

Description

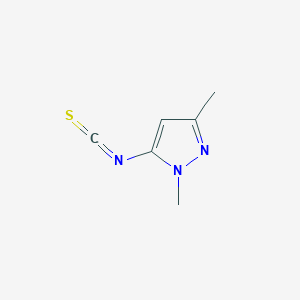

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3S and a molecular weight of 153.2 g/mol . It is characterized by the presence of an isothiocyanate group attached to a pyrazole ring, which is further substituted with two methyl groups at positions 1 and 3 . This compound is primarily used for research and development purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Starting Material: 1,3-dimethyl-1H-pyrazole

Reagent: Thiophosgene (CSCl2) or other isothiocyanate precursors

Solvent: Anhydrous solvents such as dichloromethane or chloroform

Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.

Common Reagents and Conditions

-

Nucleophilic Substitution

Reagents: Amines, alcohols, thiols

Conditions: Mild to moderate heating, solvents like ethanol or acetonitrile

-

Cycloaddition Reactions

Reagents: Alkenes, alkynes

Conditions: Catalysts such as silver or copper salts, room temperature to moderate heating

Major Products

Nucleophilic Substitution: Thioureas, carbamates, dithiocarbamates

Cycloaddition Reactions: Various heterocyclic compounds

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole has shown promising results in anticancer research. Studies indicate that pyrazole derivatives exhibit significant antitumor properties against various cancer cell lines. For instance, derivatives with similar structures have demonstrated micromolar IC50 values against HeLa and MCF7 cell lines, indicating potential effectiveness in cancer therapy .

Mechanism of Action

The mechanism underlying the anticancer activity of pyrazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation. Research has shown that these compounds can modulate various signaling pathways associated with cancer progression, including the inhibition of key enzymes involved in tumor growth .

Case Study: Antitumor Efficacy

A study assessing the effects of this compound on K562 leukemia cells revealed that treatment led to significant reductions in cell viability and increased apoptosis rates. The compound was tested in combination with established chemotherapy agents, demonstrating enhanced efficacy compared to monotherapy .

Agrochemical Applications

Herbicidal Properties

The compound's isothiocyanate group is known for its herbicidal properties, making it a candidate for use in agricultural applications. Research indicates that compounds with isothiocyanate functionalities can inhibit the growth of various weed species, which is crucial for crop management .

Mechanism of Action

The herbicidal activity is primarily attributed to the disruption of cellular processes in target plants. Isothiocyanates can interfere with photosynthesis and other metabolic pathways, leading to plant death. This property makes them valuable in developing eco-friendly herbicides .

Synthesis and Structural Variations

The synthesis of this compound typically involves straightforward chemical reactions that allow for modifications to enhance its biological activity. The ability to create structural analogs provides researchers with a platform for optimizing the pharmacological properties of this compound.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Reaction of 1,3-dimethyl-1H-pyrazole with isothiocyanate | Antitumor, herbicidal |

| Analog A | Modified reaction conditions | Enhanced anticancer activity |

| Analog B | Different substituents on pyrazole ring | Improved herbicidal efficacy |

Mécanisme D'action

The mechanism of action of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole involves its ability to react with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function . This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethyl-1H-pyrazole: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.

5-Isothiocyanato-1H-pyrazole: Similar structure but without the methyl groups, which can affect its reactivity and biological activity.

Uniqueness

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is unique due to the presence of both the isothiocyanate group and the methyl substitutions on the pyrazole ring. This combination enhances its reactivity and potential biological activities compared to similar compounds .

Activité Biologique

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole (ID: 205246-65-7) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized primarily from 1,3-dimethyl-1H-pyrazole using thiophosgene or other isothiocyanate precursors. The general synthesis procedure involves:

- Starting Material : 1,3-dimethyl-1H-pyrazole

- Reagent : Thiophosgene (CSCl2)

- Solvent : Anhydrous solvents like dichloromethane or chloroform

- Conditions : Reaction under an inert atmosphere at room temperature to moderate heating

This compound's structure allows it to participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. The isothiocyanate group can react with amino acids in proteins, leading to modifications that alter protein function. This reactivity underpins its potential therapeutic effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- In vitro Studies : The compound showed effective inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| E. coli | 32 | Ampicillin (16) |

| S. aureus | 16 | Vancomycin (8) |

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Line Studies : In studies involving human cancer cell lines, this compound induced apoptosis and inhibited cell proliferation. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies:

- In vivo Models : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain response comparable to traditional anti-inflammatory drugs .

| Inflammatory Model | Treatment Dose (mg/kg) | Result |

|---|---|---|

| Carrageenan-induced | 20 | 70% reduction in paw swelling |

| Complete Freund's Adjuvant | 50 | Significant pain relief |

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activities of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazoles, including this compound, exhibited potent antibacterial activity against resistant strains of bacteria .

- Cancer Research : A recent publication explored the compound's effects on breast cancer cells, revealing that it could inhibit the growth of tumors in xenograft models by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Mechanism : Research indicated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Propriétés

IUPAC Name |

5-isothiocyanato-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQKYIFHYNIMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442980 | |

| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205246-65-7 | |

| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205246-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.